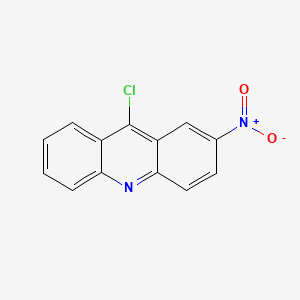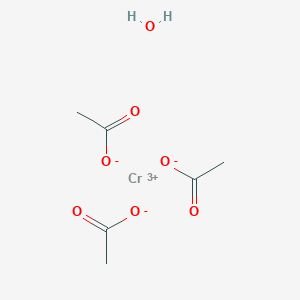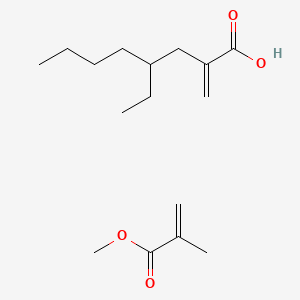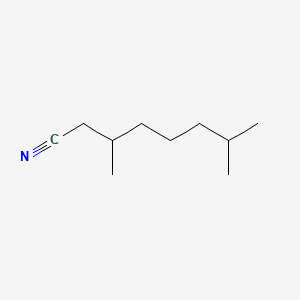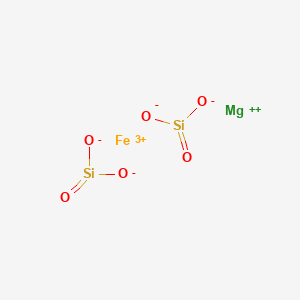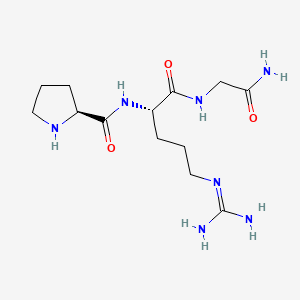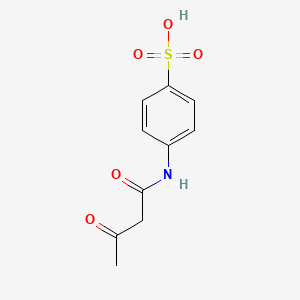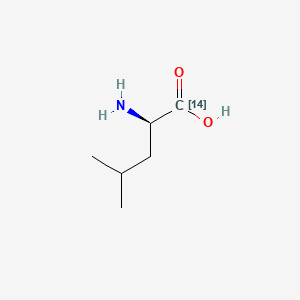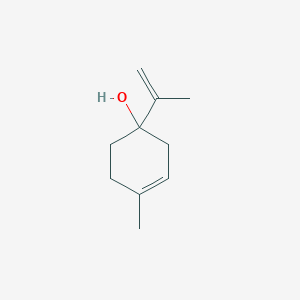
p-Mentha-1,8-dien-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Mentha-1, 8-dien-4-ol, also known as limonen-4-ol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Mentha-1, 8-dien-4-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, p-mentha-1, 8-dien-4-ol is primarily located in the cytoplasm. Outside of the human body, p-mentha-1, 8-dien-4-ol can be found in a number of food items such as pepper (spice), citrus, spearmint, and caraway. This makes p-mentha-1, 8-dien-4-ol a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
1. Genotoxicity Evaluation
p-Mentha-1,8-dien-7-al, a structurally related compound to p-Mentha-1,8-dien-4-ol, has been studied for its genotoxic potential. The European Food Safety Authority requested a battery of genotoxicity assays due to concerns about the chemical structure and DNA reactivity. The in vivo studies in rats indicated no significant genotoxic potential (Cohen et al., 2016).
2. Pheromone Component in Insects
p-Mentha-1,3-dien-8-ol, a variant of p-Mentha-1,8-dien-4-ol, has been identified as a pheromone component in the cerambycid beetle Paranoplium gracile. This compound attracted both male and female beetles, suggesting its role as an aggregation-sex pheromone (Collignon et al., 2019).
3. Corrosion Inhibition
2-Allyl-p-mentha-6,8-dien-2-ols, which are derivatives of p-Mentha-1,8-dien-4-ol, have been tested as corrosion inhibitors for steel in hydrochloric acid. These compounds showed significant inhibition efficiency, highlighting their potential in industrial applications (Kharchouf et al., 2014).
4. Metabolism in Animals
The metabolism of d-limonene (p-Mentha-1,8-diene) in rabbits has been studied, providing insights into the metabolic pathways of related compounds like p-Mentha-1,8-dien-4-ol. The study identified various metabolites, contributing to the understanding of biotransformation in animals (Kodama et al., 1974).
5. Aromatic Applications
Synthesis and olfactory evaluation of (8S)-(−)-p-Mentha-1,3-dien-9-ol and its esters, similar to p-Mentha-1,8-dien-4-ol, have been explored. These compounds exhibited floral, fruity, and herbaceous notes, indicating their potential in the fragrance industry (Radoias et al., 2017).
6. Antimicrobial Activity
Nanostructured systems containing essential oils with constituents like trans-p-mentha-2,8-dien-1-ol have shown improved antimicrobial activity. This study highlights the potential of using nanoformulations to enhance the efficacy of natural compounds (Seibert et al., 2019).
Eigenschaften
CAS-Nummer |
3419-02-1 |
|---|---|
Produktname |
p-Mentha-1,8-dien-4-ol |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
4-methyl-1-prop-1-en-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,11H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
OVKDFILSBMEKLT-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)(C(=C)C)O |
Kanonische SMILES |
CC1=CCC(CC1)(C(=C)C)O |
Andere CAS-Nummern |
3419-02-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



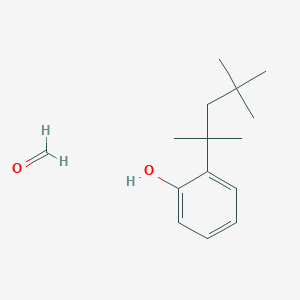
![1-[(5,7-Dichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]anthraquinone](/img/structure/B1618408.png)

